2-(4-Acetamidophenyl)acetamide
Description
2-(4-Acetamidophenyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide group (-NHCOCH₃) attached to a phenyl ring at the para position. This structural motif is frequently modified to enhance pharmacological properties, making it a scaffold for developing antimicrobial, anticancer, and antifungal agents. Its synthesis typically involves coupling reactions, such as the chloroacetylation of amines or sulfonation of phenolic intermediates, as demonstrated in derivatives like N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7d) . The compound’s bioactivity is attributed to its ability to interact with microbial enzymes or cellular receptors, often via hydrogen bonding or hydrophobic interactions facilitated by the acetamidophenyl group .
Properties
IUPAC Name |
2-(4-acetamidophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-9-4-2-8(3-5-9)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRQZGCDFPVILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060283-53-5 | |
| Record name | 2-(4-acetamidophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)acetamide typically involves the acetylation of 4-aminophenol followed by a subsequent reaction with acetic anhydride. The general steps are as follows:
Acetylation of 4-Aminophenol: 4-Aminophenol is suspended in dichloromethane and treated with acetic anhydride in the presence of a catalytic amount of pyridine.
Formation of this compound: The intermediate 4-acetamidophenyl acetate is then reacted with acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetamidophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its analgesic and antipyretic properties make it a subject of research for developing new pain-relief medications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidophenyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Antimicrobial Acetamide Derivatives
- Key Findings :
- The 1,3,4-oxadiazole derivative () exhibits potent anti-staphylococcal activity due to the electron-withdrawing oxadiazole ring, which enhances membrane penetration .
- Benzo[d]thiazole sulfonyl-piperazine derivatives () show broad-spectrum activity against gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), attributed to the sulfonyl group’s electrophilic reactivity .
- Chloropyridine-substituted derivatives () prioritize structural stability over direct antimicrobial potency, suggesting a trade-off between bioavailability and activity .
Anticancer Activity
Table 2: Anticancer Acetamide Derivatives
- Key Findings: Quinazoline-sulfonyl derivatives () inhibit cancer cell proliferation via quinazoline’s interaction with kinase domains, particularly in colorectal (HCT-1) and breast (MCF-7) cancers . The fluorophenoxy-thiadiazole derivative () demonstrates exceptional cytotoxicity against Caco-2 (colon cancer), likely due to fluorine’s electronegativity enhancing DNA intercalation .
Plant Growth Regulation
- Compound WH7 (): 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide mimics auxin-like activity, stimulating root elongation in Arabidopsis at 10 µM. Its phenoxy group mirrors the herbicidal action of 2,4-D but with reduced phytotoxicity .
Structure-Activity Relationship (SAR) Trends
Electron-Deficient Heterocycles : Incorporation of 1,3,4-oxadiazole or thiadiazole rings enhances antimicrobial and anticancer potency by promoting electrophilic interactions .
Halogenation : Chlorine or fluorine substituents (e.g., in ) improve lipid solubility and target binding, critical for crossing biological membranes .
Biological Activity
2-(4-Acetamidophenyl)acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including its potential antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is C_10H_11N_3O_2. The compound consists of an acetamide functional group attached to a phenyl ring, which is further substituted by another acetamide group. This configuration is crucial for its biological activity.
The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This results in reduced pain and fever. Additionally, recent studies have indicated that this compound may also exhibit antioxidant properties by scavenging free radicals and modulating redox signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. A study employing the tube dilution technique revealed that this compound exhibited significant antimicrobial effects comparable to standard drugs such as ciprofloxacin and fluconazole. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Pseudomonas aeruginosa | 128 | 64 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The MTT assay results indicated that the compound exhibits cytotoxic effects on human colon cancer cells (HCT116) and mouse monocyte macrophage leukemia cells (RAW 264.7). The IC50 values observed are presented in Table 2.
| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| HCT116 | 25 | 10 (5-Fluorouracil) |
| RAW 264.7 | 30 | 15 (Doxorubicin) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the acetamide group can significantly influence the biological activity of the compound. For instance, substituting halogens at specific positions on the phenyl ring has been shown to enhance both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups at para positions exhibited improved efficacy compared to their non-substituted counterparts.
Case Studies
- Antimicrobial Efficacy : A study by Raghavendra et al. highlighted that derivatives of this compound showed enhanced antimicrobial activity when combined with piperazine moieties, suggesting a synergistic effect.
- Anticancer Potential : In a comparative study involving various acetamide derivatives, it was found that compounds with additional methyl groups on the phenyl ring exhibited a marked increase in anticancer activity against breast cancer cell lines.
Q & A
Advanced Research Question
- SAR Studies : Modify substituents (e.g., methyl vs. chloro groups on phenyl rings) and compare bioactivity .
- Computational QSAR : Use Schrödinger’s Maestro to predict ADMET profiles and optimize logP values .
- Crystallographic Comparison : Overlay crystal structures of analogs to identify critical binding motifs .
What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
Advanced Research Question
- Caco-2 Assays : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate high absorption) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2 and CYP450 metabolism .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (<5% suggests high protein binding) .
How can researchers validate analytical methods for quantifying this compound in complex biological matrices?
Basic Research Question
Follow ICH Q2(R1) guidelines:
- Linearity : Calibration curves (0.1–50 µg/mL) with R² >0.995 .
- Accuracy/Precision : Spike recovery (98–102%) and RSD <2% in intra-/inter-day assays .
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
